![molecular formula C6H9NO B12913409 (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol](/img/structure/B12913409.png)
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol
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Overview
Description
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is an organic compound characterized by the presence of a pyrrole ring and an ethenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol typically involves the reaction of pyrrole derivatives with aldehydes or ketones under specific conditions. One common method is the condensation reaction between 3,4-dihydro-2H-pyrrole and an aldehyde in the presence of a base catalyst. The reaction is usually carried out at room temperature and may require a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenol group to an ethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol exhibits notable antimicrobial activity. Studies have shown its efficacy against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell walls and inhibiting growth, which is crucial in combating antibiotic resistance .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolidine ring could enhance its efficacy and selectivity.
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound typically involves the alkylation of pyrrole derivatives with appropriate reagents under controlled conditions. Recent advancements have introduced more efficient synthetic routes that yield higher purity and better yields . These methods not only facilitate the production of this compound but also allow for the exploration of various derivatives that may exhibit enhanced biological activities.
Derivatives with Enhanced Properties
Several derivatives of this compound have been synthesized to evaluate their biological activities. For instance, compounds with additional functional groups on the pyrrolidine ring have shown improved anti-cancer activity in preclinical models . These findings highlight the importance of structural modifications in enhancing the therapeutic potential of pyrrole-based compounds.
Biological Studies
In Vitro and In Vivo Evaluations
Comprehensive biological evaluations have been conducted to assess the safety and efficacy profile of this compound. In vitro assays demonstrated low cytotoxicity against human cell lines, indicating a favorable safety profile . Furthermore, in vivo studies using animal models revealed promising results in terms of bioavailability and pharmacokinetics, suggesting its viability as a drug candidate.
Case Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The results indicated a marked reduction in nitric oxide production, supporting its application in inflammatory disease management .
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cellular receptors may trigger signaling pathways that induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
- 5-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
Uniqueness
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is unique due to its specific structural features, such as the presence of both a pyrrole ring and an ethenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.
Biological Activity
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound this compound features a pyrrole ring, which is known for its diverse biological activities. The synthesis of pyrrole derivatives often involves methods such as microwave-assisted synthesis and cyclization reactions, leading to compounds with varied substituents that can significantly influence their biological properties .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 |
Escherichia coli | 25 | |
Pseudomonas aeruginosa | 50 |
These results indicate moderate activity against Gram-positive bacteria and lesser efficacy against Gram-negative strains .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives has been explored through various assays measuring cytokine production. For instance, compounds derived from similar pyrrole structures have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most notable effects were observed with certain derivatives that demonstrated a substantial reduction in cytokine levels, suggesting a promising avenue for developing anti-inflammatory agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have reported that related pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study noted that certain derivatives showed preferential suppression of rapidly dividing cancer cells compared to normal fibroblast cells. The following table summarizes the cytotoxic activity against selected cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 (lung cancer) | 10 |
MCF7 (breast cancer) | 15 | |
HeLa (cervical cancer) | 12 |
These findings suggest that the compound may act as a potential lead for further development in anticancer therapies .
Case Studies and Research Findings
Several case studies highlight the biological activities associated with pyrrole derivatives:
- Antimicrobial Efficacy : A study evaluating various pyrrole derivatives found that modifications to the pyrrole ring significantly impacted antimicrobial efficacy, particularly against Staphylococcus aureus and other pathogens .
- Cytotoxic Effects : Research on a series of pyrrole-based compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing IC50 values below 10 μM, indicating potent anticancer activity .
- Anti-inflammatory Mechanisms : Investigations into the mechanisms of action revealed that certain pyrrole derivatives could inhibit NF-kB signaling pathways, thereby reducing inflammation markers in vitro .
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(2E)-2-pyrrolidin-2-ylideneacetaldehyde |
InChI |
InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h3,5,7H,1-2,4H2/b6-3+ |
InChI Key |
CHGNGCWTVFPLTR-ZZXKWVIFSA-N |
Isomeric SMILES |
C1C/C(=C\C=O)/NC1 |
Canonical SMILES |
C1CC(=CC=O)NC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.